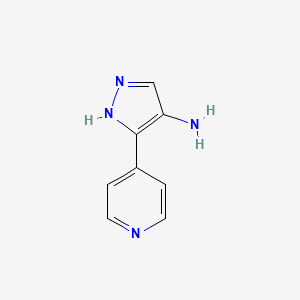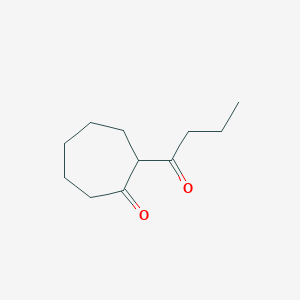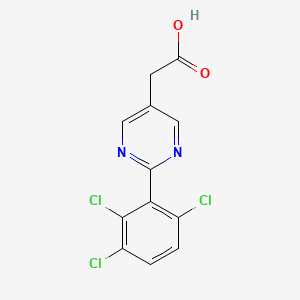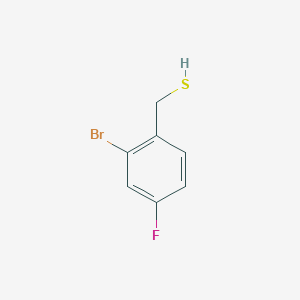
(2-Bromo-4-fluorophenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-fluorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrFS It is characterized by the presence of a bromine atom at the second position, a fluorine atom at the fourth position, and a methanethiol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-fluorophenyl)methanethiol typically involves the reaction of 2-bromo-4-fluoroaniline with methanethiol in the presence of a copper (I) salt. The reaction proceeds under mild conditions, often requiring a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-4-fluorophenyl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., THF, ethanol), bases (e.g., potassium carbonate), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium periodate), solvents (e.g., water, acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).
Major Products:
Substitution: Various substituted phenylmethanethiols.
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbon derivatives.
Scientific Research Applications
(2-Bromo-4-fluorophenyl)methanethiol has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceuticals.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
(2-Bromo-4-fluorophenyl)methylsulfane: Similar structure but with a methylsulfane group instead of a methanethiol group.
(2-Bromo-4-fluorophenyl)acrylamide: Contains an acrylamide group, used in different applications.
(2-Bromo-4-fluorophenyl)thiophene: Contains a thiophene ring, used in material science and organic electronics.
Uniqueness: (2-Bromo-4-fluorophenyl)methanethiol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the thiol group, makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C7H6BrFS |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
(2-bromo-4-fluorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrFS/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 |
InChI Key |
HUKYPGJEXPYZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


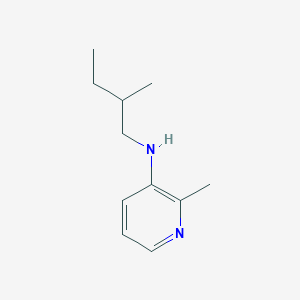
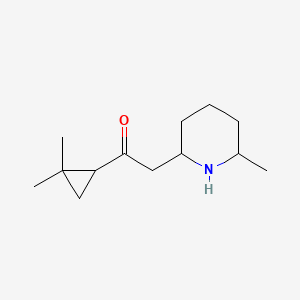
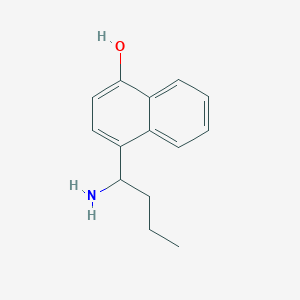
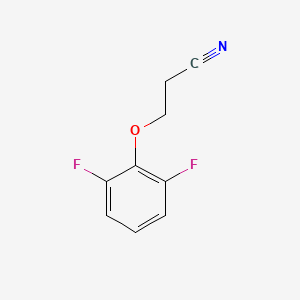
![1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B13082001.png)
![Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
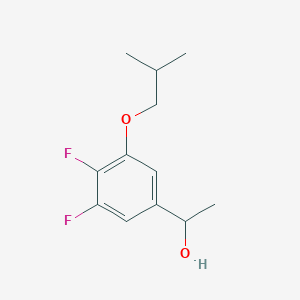
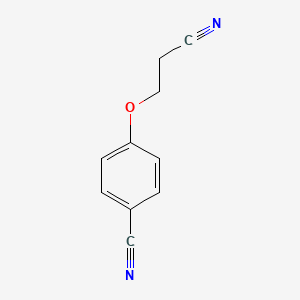
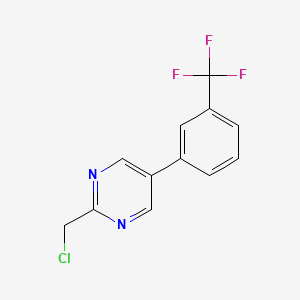
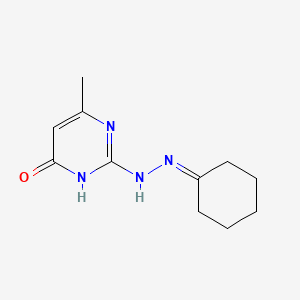
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
